molecular formula C13H15NO B8657699 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 914937-15-8

3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No.: B8657699
CAS No.: 914937-15-8
M. Wt: 201.26 g/mol
InChI Key: JWZMRVYNZHCFSF-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

914937-15-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde

InChI

InChI=1S/C13H15NO/c15-9-13-11-7-14(8-12(11)13)6-10-4-2-1-3-5-10/h1-5,9,11-13H,6-8H2

InChI Key

JWZMRVYNZHCFSF-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C=O)CN1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (0.88 ml, 17.73 mmol) was added to a stirred flask of DCM (100 ml) under N2 and the solution cooled to an internal temperature of −65° C. DMSO (1.26 ml, 17.73 mmol) was then added dropwise, keeping the internal temperature at −65° C. or below at all times. A solution of (3-benzyl-3-azabicyclo[3.1.0]hex-6-yl)methanol (2.00 g, 9.85 mmol) in DCM (50 ml) was then added to the reaction mixture slowly, again making sure the internal temperature did not rise above −65° C. After this addition was complete, triethylamine (5.90 ml, 42.35 mmol) was slowly added to the reaction, again making sure the internal temperature did not rise above −65° C. After addition was complete the reaction was allowed to warm up to r.t. and solvent removed in vacuo. The residue was purified by column chromatography (25% EtOAc in heptane) to give the title compound as a light yellow oil (1.49 g, 76%). LCMS purity 90%, m/z 202 [M+H]+, 1H NMR (300 MHz, d6-DMSO) δ: 2.11 (2H, m), 2.44 (1H, m), 2.50 (2H, d, J=9.3 Hz), 3.07 (2H, d, J=9.3 Hz), 3.64 (2H, s), 7.21-7.35 (5H, m), 9.31 (1H, d, J=4.8 Hz).
Quantity
0.88 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.26 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5.9 mL
Type
reactant
Reaction Step Four
Yield
76%

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